2-Cyclohexen-1-one, 2,2'-thiobis[3-hydroxy-
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Overview
Description
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] is an organic compound with the molecular formula C12H14O4S. This compound contains a total of 31 atoms, including 14 hydrogen atoms, 12 carbon atoms, 4 oxygen atoms, and 1 sulfur atom . It is a versatile intermediate used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and vanadium catalysts are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Organocopper reagents and enol silanes are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] involves its interaction with molecular targets and pathways. As an electrophile, it participates in addition reactions, including conjugate addition with nucleophiles such as organocopper reagents . These interactions can lead to the formation of various products and intermediates, influencing its overall effects.
Comparison with Similar Compounds
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] can be compared with other similar compounds, such as:
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
Diosphenol: Known for its biological activities and used in traditional medicine.
Dihydro-3-oxo-β-ionol: Used in the synthesis of flavor and fragrance compounds.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of 2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-].
Properties
CAS No. |
105501-83-5 |
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Molecular Formula |
C12H14O4S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
3-hydroxy-2-(2-hydroxy-6-oxocyclohexen-1-yl)sulfanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H14O4S/c13-7-3-1-4-8(14)11(7)17-12-9(15)5-2-6-10(12)16/h13,15H,1-6H2 |
InChI Key |
BVNAHAUBKFUXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)SC2=C(CCCC2=O)O)O |
Origin of Product |
United States |
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